molecular formula C4H9ClNO4P B14435642 [1-(2-Chloroacetamido)ethyl]phosphonic acid CAS No. 82684-74-0

[1-(2-Chloroacetamido)ethyl]phosphonic acid

Cat. No.: B14435642
CAS No.: 82684-74-0
M. Wt: 201.54 g/mol
InChI Key: WLNZLLXWXUEJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chloroacetamido)ethyl]phosphonic acid: is a chemical compound characterized by the presence of a phosphonic acid group attached to an ethyl chain, which is further substituted with a chloroacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroacetamido)ethyl]phosphonic acid typically involves the reaction of chloroacetyl chloride with ethylamine to form 2-chloroacetamidoethylamine. This intermediate is then reacted with phosphorous acid under specific conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(2-Chloroacetamido)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can bind to active sites of enzymes, inhibiting their activity. This interaction often involves the formation of stable complexes with metal ions or other cofactors present in the enzyme .

Comparison with Similar Compounds

Uniqueness: What sets [1-(2-Chloroacetamido)ethyl]phosphonic acid apart from similar compounds is its unique combination of a chloroacetamido group and a phosphonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .

Properties

CAS No.

82684-74-0

Molecular Formula

C4H9ClNO4P

Molecular Weight

201.54 g/mol

IUPAC Name

1-[(2-chloroacetyl)amino]ethylphosphonic acid

InChI

InChI=1S/C4H9ClNO4P/c1-3(11(8,9)10)6-4(7)2-5/h3H,2H2,1H3,(H,6,7)(H2,8,9,10)

InChI Key

WLNZLLXWXUEJOH-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)CCl)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.